molecular formula C8H16NO3P B14714022 Dipropyl (cyanomethyl)phosphonate CAS No. 21658-94-6

Dipropyl (cyanomethyl)phosphonate

Cat. No.: B14714022
CAS No.: 21658-94-6
M. Wt: 205.19 g/mol
InChI Key: WKHIBHIEECTHPZ-UHFFFAOYSA-N
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Description

Dipropyl (cyanomethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a cyanomethyl group and two propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is carried out under controlled conditions to ensure the selective formation of the desired phosphonate ester. Another method involves the use of dialkyl phosphites in the presence of a catalytic amount of copper(I) oxide (Cu2O) to produce alkynylphosphonates .

Industrial Production Methods

Industrial production of dipropyl (cyanomethyl)phosphonate may involve large-scale Michaelis–Arbuzov reactions, utilizing efficient and scalable processes. The reaction conditions are optimized to achieve high yields and purity of the final product. Additionally, the use of microwave irradiation has been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Dipropyl (cyanomethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium alkoxides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dipropyl (cyanomethyl)phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The phosphonate group can mimic the behavior of phosphate groups, allowing the compound to inhibit or modulate the activity of specific enzymes. This interaction can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropyl (cyanomethyl)phosphonate is unique due to its specific combination of the cyanomethyl and phosphonate groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as a bioisosteric group make it a valuable compound in both research and industrial contexts .

Properties

CAS No.

21658-94-6

Molecular Formula

C8H16NO3P

Molecular Weight

205.19 g/mol

IUPAC Name

2-dipropoxyphosphorylacetonitrile

InChI

InChI=1S/C8H16NO3P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h3-4,6-8H2,1-2H3

InChI Key

WKHIBHIEECTHPZ-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CC#N)OCCC

Origin of Product

United States

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